![molecular formula C17H16N2O3S B8252498 4-Methyl-3-{[6-(Methylsulfonyl)quinolin-4-Yl]amino}phenol](/img/structure/B8252498.png)
4-Methyl-3-{[6-(Methylsulfonyl)quinolin-4-Yl]amino}phenol
Übersicht
Beschreibung
4-Methyl-3-{[6-(Methylsulfonyl)quinolin-4-Yl]amino}phenol is a useful research compound. Its molecular formula is C17H16N2O3S and its molecular weight is 328.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Fluorescence Sensing and Metal Ion Detection
Remarkable Difference in Al3+ and Zn2+ Sensing Properties of Quinoline Based Isomers A study investigated the fluorescence sensing properties of two positional isomers, including 4-methyl-2-((quinolin-6-ylimino)methyl)phenol, for Al3+ and Zn2+ ions. Both isomers acted as dual fluorescence chemosensors with varying intensity enhancements, indicating their potential in metal ion detection. The study also explored their applicability in living cell imaging studies (Hazra et al., 2018).
Development of Fluorescent Chemosensors for Zn2+ and Al3+ Ions Two 8-aminoquinoline-based chemosensors were synthesized for the selective detection of Zn2+ and Al3+ ions. The study detailed the structural elucidation of the metal-bound chemosensors and highlighted their potential in biological applications, including intracellular ion detection and mechanistic insights into anticancer activity (Ghorai et al., 2020).
Antioxidant and Radical Quenching Properties
Coumarin Sharing the Benzene Ring with Quinoline for Quenching Radicals and Inhibiting DNA Oxidation This research synthesized coumarin-fused quinolines with antioxidant properties. These compounds showed radical quenching abilities and inhibited DNA oxidation, presenting a novel structural style for antioxidants (Xi & Liu, 2015).
Anticancer Activity
Synthesis and Antitumor Activity of Fused Tetracyclic Quinoline Derivatives The study synthesized quinoline derivatives with side chains, investigating their DNA intercalative properties, cytotoxicity, and antitumor activity. Some compounds showed potent antitumor activities in vitro and in vivo, suggesting their potential as anticancer agents (Yamato et al., 1989).
Design and Synthesis of Quinolin-4-ones as Potent Antitumor Agents Quinolin-4-ones were synthesized and evaluated for their antiproliferative activity against various human cancer cell lines. Some compounds demonstrated potent cytotoxic activity, with one compound showing significant anticancer activity in an in vivo model, highlighting its potential as a clinical trial candidate and anticancer agent (Huang et al., 2013).
Chemosensor Development and pH Sensing
Colorimetric and Fluorescence Sensing of pH with a Schiff-base Molecule This study developed a ratiometric fluorescent chemosensor for pH, demonstrating its stability and practical application in detecting different pH regions in various samples. The probe’s color and fluorescence intensity changes provided a handy method for pH detection, supported by theoretical calculations (Halder et al., 2018).
Eigenschaften
IUPAC Name |
4-methyl-3-[(6-methylsulfonylquinolin-4-yl)amino]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S/c1-11-3-4-12(20)9-17(11)19-16-7-8-18-15-6-5-13(10-14(15)16)23(2,21)22/h3-10,20H,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVHZLDLRNBQWRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)O)NC2=C3C=C(C=CC3=NC=C2)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[2-Chloro-6-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl] acetate](/img/structure/B8252436.png)
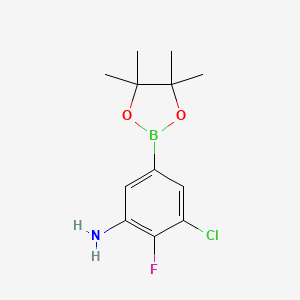
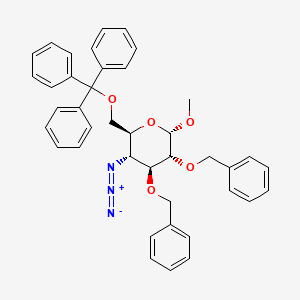

![trilithium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-2-[[[[(3R)-4-[[3-(2-hexanoylsulfanylethylamino)-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutoxy]-hydroxyphosphoryl]oxy-oxidophosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] phosphate](/img/structure/B8252472.png)
![1-[1-(4-Chlorophenyl)cyclobutyl]-2-methylbutan-1-amine](/img/structure/B8252480.png)
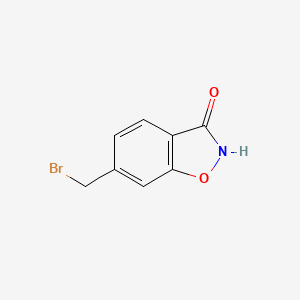
![5-O-tert-butyl 2-O-ethyl 6,6-dimethyl-3-(pyridine-2-carbonylamino)-4H-pyrrolo[3,4-c]pyrazole-2,5-dicarboxylate](/img/structure/B8252505.png)
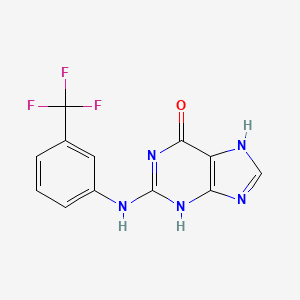
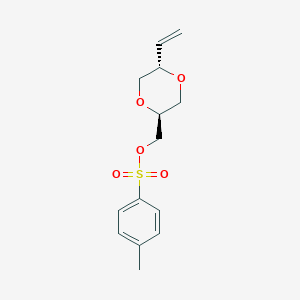
![2-chloro-5-iodo-N-(1-tricyclo[4.3.1.13,8]undecanylmethyl)benzamide](/img/structure/B8252513.png)
![4-chloro-3-ethyl-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8252518.png)

![2-Methylsulfanyl-4-[3-(triazol-2-yl)anilino]pyrimidine-5-carboxylic acid](/img/structure/B8252523.png)